molecular formula C17H27N5O B5121461 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine

4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine

Cat. No. B5121461
M. Wt: 317.4 g/mol
InChI Key: MHFBDWJAWRUVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is not fully understood, but it is believed to act through various pathways. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to have several biochemical and physiological effects. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency and selectivity for its target molecules. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine is also relatively easy to synthesize and purify, making it an attractive compound for researchers. However, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has some limitations, including its potential toxicity and lack of specificity for certain target molecules.

Future Directions

There are several future directions for research on 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine. One area of interest is the development of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine analogs with improved pharmacological properties. Another area of interest is the study of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine and its potential therapeutic applications.

Synthesis Methods

4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine can be synthesized using various methods, including the reaction of 2,4-diamino-6-methylpyrimidine with 4-propionyl-1-piperazine and 1-piperidinyl-1-propanone. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-6-(1-piperidinyl)-2-(4-propionyl-1-piperazinyl)pyrimidine has been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-3-16(23)21-9-11-22(12-10-21)17-18-14(2)13-15(19-17)20-7-5-4-6-8-20/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFBDWJAWRUVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one

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